molecular formula C4H10ClNO3 B8271226 L-Alloisothreonine HCl CAS No. 955375-67-4

L-Alloisothreonine HCl

Cat. No.: B8271226
CAS No.: 955375-67-4
M. Wt: 155.58 g/mol
InChI Key: GNOCKVJSXPCGKD-GVOALSEPSA-N
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Description

L-Alloisothreonine HCl (CAS 79617-27-9) is a stereoisomer of threonine, specifically the (2S,3S)-configured amino acid methyl ester hydrochloride. Its molecular formula is C₅H₁₂ClNO₃, with a molecular weight of 169.61 g/mol . Structurally, it differs from canonical L-threonine by the spatial arrangement of its hydroxyl and amino groups, which influences its physicochemical and biological properties. As an endogenous metabolite, it plays roles in metabolic pathways, though its specific functions remain less characterized compared to its non-allo counterparts .

Properties

CAS No.

955375-67-4

Molecular Formula

C4H10ClNO3

Molecular Weight

155.58 g/mol

IUPAC Name

(2S,3S)-3-amino-2-hydroxybutanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO3.ClH/c1-2(5)3(6)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m0./s1

InChI Key

GNOCKVJSXPCGKD-GVOALSEPSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)O)N.Cl

Canonical SMILES

CC(C(C(=O)O)O)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between L-Alloisothreonine HCl and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physicochemical Properties
This compound C₅H₁₂ClNO₃ 169.61 Amino, hydroxyl, ester, chloride Hygroscopic solid; soluble in polar solvents (e.g., methanol)
L-Threonine HCl C₄H₁₀ClNO₃ 139.58 Amino, hydroxyl, chloride High water solubility; stable under refrigeration
O-Acetyl-L-homoserine C₆H₁₁NO₄ 161.16 Amino, acetyl, carboxyl Synthesized via acetylation; moderate solubility in acetic acid
L-Alanine methyl ester HCl C₄H₁₀ClNO₂ 139.58 Amino, ester, chloride Lipophilic; used in peptide synthesis
d,l-4-Methylephedrine HCl C₁₁H₁₇NO·HCl 215.72 Amino, methyl, hydroxyl, chloride Psychoactive; high solubility in methanol

Physicochemical Properties

  • Solubility : The methyl ester group in this compound increases lipophilicity compared to L-threonine HCl, making it more suitable for organic solvent-based assays .
  • Purity Standards: Commercial this compound is typically >98% pure (HPLC), comparable to reference standards like Allyl hexanoate (>98% GC purity) .

Notes and Limitations

  • Data on this compound’s in vivo activity are sparse compared to its structural analogs.

Q & A

Q. How to ensure experimental reproducibility when scaling up this compound synthesis?

  • Methodology : Document critical process parameters (CPPs) like temperature, stirring rate, and reagent stoichiometry. Use design-of-experiments (DoE) to identify interactions between variables. Share raw NMR/HPLC data and instrument calibration logs as supplementary information .

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